

"1-Dehydroxy-23-deoxojessic acid" molecular formula C31H50O3

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Compound of Interest

Compound Name: 1-Dehydroxy-23-deoxojessic acid

Cat. No.: B15594838

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In-Depth Technical Guide: 1-Dehydroxy-23-deoxojessic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Dehydroxy-23-deoxojessic acid is a naturally occurring cycloartane-type triterpene with the molecular formula C31H50O3.[1] Isolated from Combretum quadrangulare, a plant used in traditional medicine in Southeast Asia, this compound has garnered interest within the scientific community for its potential as an anti-proliferative agent.[2] This technical guide provides a comprehensive overview of its chemical properties, biological activity, relevant experimental protocols, and a proposed mechanism of action.

Chemical and Physical Properties

The fundamental properties of **1-Dehydroxy-23-deoxojessic acid** are summarized in the table below. These data are essential for its identification, characterization, and handling in a laboratory setting.



Property	Value	Reference	
Molecular Formula	C31H50O3	INVALID-LINK	
Molecular Weight	470.7 g/mol	INVALID-LINK	
CAS Number	149252-87-9	INVALID-LINK	
Class	Cycloartane-type triterpene	e [2]	
Natural Source	Combretum quadrangulare	[2]	

Biological Activity

The primary reported biological activity of **1-Dehydroxy-23-deoxojessic acid** is its cytotoxicity against cancer cell lines. Research has demonstrated its potential as an anti-proliferative agent, as detailed in the table below.

Activity	Cell Line	EC50	Publication
Cytotoxicity	Murine colon 26-L5 carcinoma	62.38 μM	INVALID-LINK

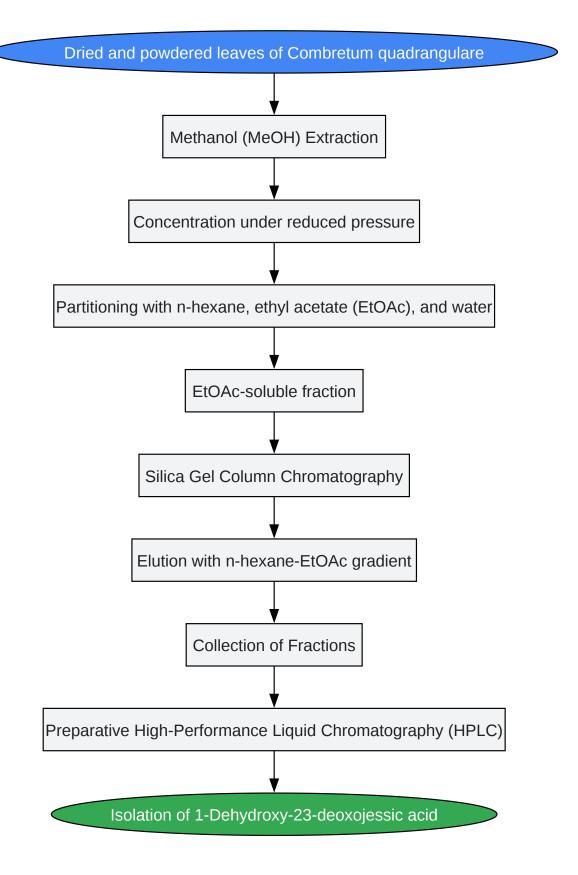
Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research. The following sections describe the methodologies for the isolation of **1-Dehydroxy-23-deoxojessic acid** and the assessment of its cytotoxic activity, based on procedures reported for similar compounds isolated from Combretum quadrangulare by the same research group.

Isolation from Combretum quadrangulare

The following workflow outlines the general procedure for the isolation of cycloartane-type triterpenes from the leaves of Combretum quadrangulare.





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Isolation workflow for 1-Dehydroxy-23-deoxojessic acid.



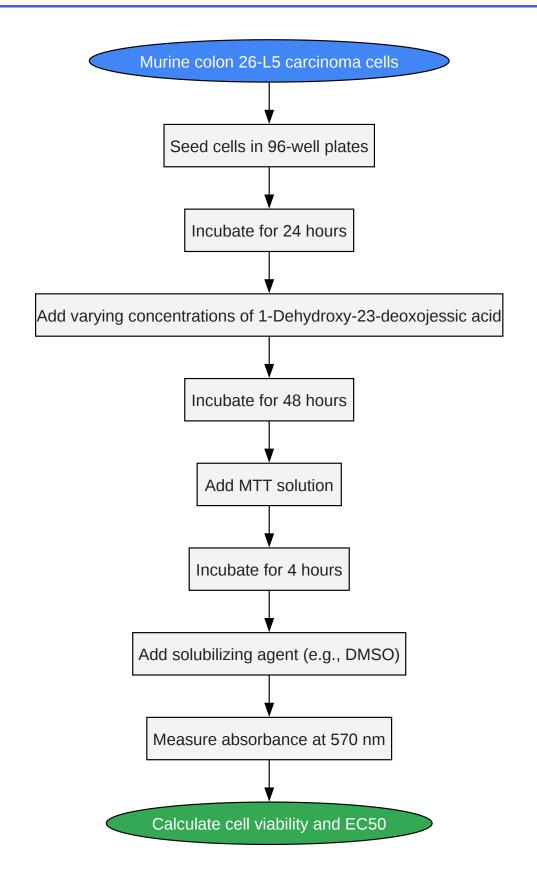
Detailed Methodology:

- Extraction: The dried and powdered leaves of Combretum quadrangulare are extracted with methanol (MeOH) at room temperature.
- Concentration: The resulting methanol extract is concentrated under reduced pressure to yield a crude extract.
- Fractionation: The crude extract is suspended in water and partitioned successively with n-hexane and ethyl acetate (EtOAc).
- Column Chromatography: The EtOAc-soluble fraction, which typically contains the triterpenoids, is subjected to silica gel column chromatography.
- Elution: The column is eluted with a gradient of n-hexane and EtOAc of increasing polarity.
- Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC).
- Purification: Fractions containing the compound of interest are further purified by preparative high-performance liquid chromatography (HPLC) to yield pure 1-Dehydroxy-23deoxojessic acid.

Cytotoxicity Assay

The cytotoxic activity of **1-Dehydroxy-23-deoxojessic acid** against murine colon 26-L5 carcinoma cells can be determined using a standard MTT assay.





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Workflow for the MTT-based cytotoxicity assay.



Detailed Methodology:

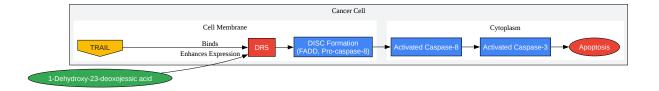
- Cell Seeding: Murine colon 26-L5 carcinoma cells are seeded in 96-well plates at an appropriate density and allowed to adhere for 24 hours.
- Compound Treatment: The cells are then treated with various concentrations of 1 Dehydroxy-23-deoxojessic acid dissolved in a suitable solvent (e.g., DMSO) and further diluted in culture medium.
- Incubation: The treated cells are incubated for a period of 48 hours.
- MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
- Formazan Formation: The plates are incubated for an additional 4 hours, during which viable cells metabolize MTT into purple formazan crystals.
- Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the EC50 value is determined from the dose-response curve.

Proposed Signaling Pathway

While the precise signaling pathway of **1-Dehydroxy-23-deoxojessic acid** has not been fully elucidated, studies on structurally related cycloartane triterpenes from Combretum quadrangulare suggest a mechanism involving the upregulation of Death Receptor 5 (DR5).[3] [4] DR5 is a key component of the extrinsic apoptosis pathway, which is initiated by the binding of TNF-related apoptosis-inducing ligand (TRAIL).

The proposed signaling pathway is as follows:





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Proposed signaling pathway for apoptosis induction.

Pathway Description:

- Upregulation of DR5: 1-Dehydroxy-23-deoxojessic acid is hypothesized to increase the expression of Death Receptor 5 (DR5) on the surface of cancer cells.
- TRAIL Binding: The increased presence of DR5 enhances the cell's sensitivity to TNFrelated apoptosis-inducing ligand (TRAIL). The binding of trimeric TRAIL to DR5 initiates receptor trimerization.
- DISC Formation: This receptor clustering leads to the recruitment of the Fas-associated death domain (FADD) adaptor protein and pro-caspase-8, forming the death-inducing signaling complex (DISC).
- Caspase Activation: Within the DISC, pro-caspase-8 molecules are brought into close proximity, leading to their auto-activation. Activated caspase-8 then initiates a downstream caspase cascade by activating effector caspases, such as caspase-3.
- Apoptosis Execution: Activated caspase-3 is a key executioner of apoptosis, cleaving various cellular substrates, which ultimately leads to programmed cell death.

Conclusion



1-Dehydroxy-23-deoxojessic acid is a promising natural product with demonstrated cytotoxic activity against a colon cancer cell line. Its potential mechanism of action, through the enhancement of DR5 expression and subsequent induction of apoptosis, presents an interesting avenue for further investigation in cancer research and drug development. The experimental protocols provided herein offer a foundation for future studies aimed at further characterizing its biological activities and elucidating its precise molecular targets. Further research is warranted to explore its efficacy in other cancer models and to validate its proposed mechanism of action.

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